4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate
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Overview
Description
4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes cyano, anilino, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE typically involves the reaction of 2,5-dimethylaniline with cyanoacetic acid derivatives under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. Common reagents used in this synthesis include alkyl cyanoacetates and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacrylate derivatives and anilino compounds, such as:
- 4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 3-METHYLBENZOATE
- 4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE
Uniqueness
What sets 4-[(E)-2-CYANO-3-(2,5-DIMETHYLANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H22N2O3/c1-17-5-10-21(11-6-17)26(30)31-23-12-8-20(9-13-23)15-22(16-27)25(29)28-24-14-18(2)4-7-19(24)3/h4-15H,1-3H3,(H,28,29)/b22-15+ |
InChI Key |
OKBDIWGBZWIAGS-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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